KB-141

Description

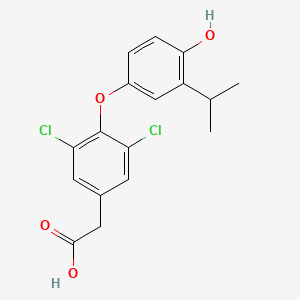

an anticholesteremic agent; structure in first source

Structure

3D Structure

Properties

CAS No. |

219691-94-8 |

|---|---|

Molecular Formula |

C17H16Cl2O4 |

Molecular Weight |

355.2 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22) |

InChI Key |

OZYQIQVPUZANTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |

Appearance |

Solid powder |

Other CAS No. |

219691-94-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KB 141 KB-141 KB141 cpd |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KB-141: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-141 is a potent and selective agonist of the thyroid hormone receptor beta (TRβ). Developed by Karobio AB, this small molecule was investigated for its potential therapeutic benefits in metabolic disorders, including obesity, hypercholesterolemia, and diabetes. Its mechanism of action is centered on the selective activation of TRβ, aiming to harness the metabolic advantages of thyroid hormone signaling while minimizing the adverse effects associated with the activation of thyroid hormone receptor alpha (TRα). This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to KB-141. Available data indicates that the development of KB-141 was discontinued at the preclinical stage, as no evidence of its progression to clinical trials has been publicly disclosed.

Introduction to Thyroid Hormone Receptor Modulation

Thyroid hormones are critical regulators of metabolism, growth, and development. Their physiological effects are primarily mediated by two major thyroid hormone receptor isoforms: TRα and TRβ. These receptors are encoded by separate genes and exhibit distinct tissue distribution patterns. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is highly expressed in the liver. This differential expression provides a therapeutic window for developing isoform-selective agonists that can target specific tissues and pathways.

The non-selective activation of both TRα and TRβ by endogenous thyroid hormones leads to a broad spectrum of physiological responses. While TRβ activation in the liver is associated with beneficial effects such as reduced cholesterol and improved insulin sensitivity, TRα activation is linked to adverse effects like tachycardia (increased heart rate) and bone resorption. Consequently, the development of TRβ-selective agonists like KB-141 has been a key focus in the pursuit of safer thyromimetic drugs for metabolic diseases.

Molecular Mechanism of Action of KB-141

KB-141 functions as a selective agonist for the thyroid hormone receptor beta (TRβ). Its mechanism of action involves binding to the ligand-binding domain of TRβ, which in turn initiates a cascade of molecular events that modulate gene expression.

Selective Binding to TRβ

KB-141 exhibits a significantly higher binding affinity for TRβ1 compared to TRα1. This selectivity is the cornerstone of its intended therapeutic profile. The half-maximal inhibitory concentrations (IC50) for the displacement of triiodothyronine (T3) from human TRα1 and TRβ1 are 23.9 nM and 3.3 nM, respectively[1]. This demonstrates an approximately 7.2-fold greater selectivity for TRβ over TRα.

Downstream Signaling Pathways

Upon binding to KB-141, the TRβ receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating their transcription. This genomic signaling pathway is the primary mechanism through which KB-141 exerts its effects on lipid and glucose metabolism.

Preclinical Pharmacology

The pharmacological effects of KB-141 have been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent for metabolic disorders.

In Vitro Data

The primary in vitro data available for KB-141 is its binding affinity for the thyroid hormone receptor isoforms.

| Receptor Isoform | IC50 (nM) | Reference |

| Human TRα1 | 23.9 | [1] |

| Human TRβ1 | 3.3 | [1] |

| Table 1: Binding Affinity of KB-141 for Thyroid Hormone Receptors |

In Vivo Data

In vivo studies in animal models have provided evidence for the efficacy of KB-141 in improving metabolic parameters.

Rodent Studies:

In obese Zucker (fa/fa) rats, oral administration of KB-141 for 21 days resulted in a dose-dependent reduction in body weight and adiposity without inducing tachycardia. In ob/ob mice, KB-141 treatment for 7 to 14 days led to significant reductions in serum cholesterol, triglycerides, and hepatic free fatty acids, along with improvements in glucose tolerance and insulin sensitivity, again with no effect on heart rate.

| Animal Model | Dose (mg/kg/day) | Duration | Key Findings | Reference |

| Obese Zucker rats | 0.0547 - 0.167 | 21 days | 6-8% reduction in body weight; 5-6% reduction in adiposity; No tachycardia. | |

| ob/ob mice | 0.5 | 7 days | 35% reduction in serum cholesterol; 35% reduction in triglycerides; 18-20% reduction in serum and hepatic free fatty acids; No tachycardia. | |

| ob/ob mice | 0.0547 or 0.328 | 14 days | Dose-dependent improvement in glucose tolerance and insulin sensitivity; No effect on heart rate. | |

| Cholesterol-fed rats | Not specified | Not specified | 10-fold selectivity for increasing metabolic rate and 27-fold selectivity for lowering cholesterol vs. tachycardia. | |

| Table 2: Summary of In Vivo Efficacy of KB-141 in Rodent Models |

Primate Studies:

In primates, treatment with KB-141 for one week resulted in significant reductions in cholesterol, lipoprotein(a), and body weight, with no discernible effect on heart rate.

| Animal Model | Duration | Key Findings | Reference |

| Primates | 1 week | Significant reduction in cholesterol, Lp(a), and body weight; No effect on heart rate. | |

| Table 3: Summary of In Vivo Efficacy of KB-141 in Primates |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted on KB-141 are not publicly available. However, based on standard methodologies in the field, the following general protocols are likely to have been employed.

Binding Affinity Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

In Vivo Efficacy Studies in Rodent Models

These studies are designed to assess the pharmacological effects of a compound in a living organism.

Development Status and Future Perspectives

A thorough review of publicly available information, including scientific literature and historical press releases from Karo Bio, reveals no evidence that KB-141 entered clinical trials. While other compounds from Karo Bio's pipeline, such as KB2115, progressed to clinical development, KB-141 appears to have been discontinued at the preclinical stage. The reasons for this discontinuation have not been publicly disclosed.

The selective targeting of TRβ remains a promising strategy for the treatment of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). The learnings from the preclinical development of compounds like KB-141 have likely contributed to the advancement of next-generation TRβ agonists that have successfully progressed to late-stage clinical trials for NASH and other metabolic indications. Future research in this area will continue to focus on optimizing the selectivity and tissue-targeting of these agents to maximize their therapeutic benefits while ensuring a favorable safety profile.

References

KB-141: A Deep Dive into a Selective TRβ Agonist for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-141 is a synthetic, non-steroidal thyromimetic agent that exhibits high selectivity for the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα). This selectivity profile has positioned KB-141 as a promising therapeutic candidate for metabolic disorders, particularly hypercholesterolemia and obesity. By preferentially activating TRβ, which is predominantly expressed in the liver, KB-141 aims to harness the beneficial metabolic effects of thyroid hormone while minimizing the deleterious cardiac and other side effects associated with TRα activation. This technical guide provides a comprehensive overview of KB-141, including its mechanism of action, preclinical efficacy, and the detailed experimental methodologies used to characterize its activity.

Introduction: The Rationale for TRβ Selectivity

Thyroid hormones are critical regulators of metabolism, influencing everything from basal metabolic rate to lipid and glucose homeostasis. Their actions are mediated by two main receptor isoforms, TRα and TRβ, which have distinct tissue distribution and physiological roles. TRα is highly expressed in the heart, bone, and central nervous system, where its activation is associated with increased heart rate and other cardiovascular effects. In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for the regulation of cholesterol and triglyceride metabolism.

The development of selective TRβ agonists like KB-141 is driven by the goal of uncoupling the desirable metabolic effects of thyroid hormone from its undesirable cardiotoxic effects. By specifically targeting TRβ, these compounds offer the potential for a safer therapeutic window for treating conditions like dyslipidemia and non-alcoholic steatohepatitis (NASH).

Mechanism of Action: Selective TRβ Activation

KB-141 acts as a potent agonist at the TRβ, binding to the ligand-binding domain of the receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This targeted gene regulation in the liver is the primary mechanism through which KB-141 exerts its lipid-lowering and other metabolic benefits.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for KB-141 from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Receptor | Value | Reference |

| IC50 | hTRα1 | 23.9 nM | |

| hTRβ1 | 3.3 nM | [1] | |

| Ki | TRα | 7.18 ± 0.48 nM | |

| TRβ | 0.37 ± 0.03 nM | [2] | |

| Selectivity (Ki TRα/TRβ) | ~19.4-fold | [2] | |

| Selectivity (Binding Affinity) | 14-fold for TRβ |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

| Obese Zucker (fa/fa) Rats | 0.167 and 0.0547 mg/kg/day for 21 days | Body weight reduction of 6% and 8%, respectively; Adiposity reduced by 5-6% at 0.167 mg/kg/day. | |

| ob/ob Mice | 0.5 mg/kg/day for 7 days | Serum cholesterol lowered by 35%; Triacylglycerols lowered by 35%; Serum and hepatic free fatty acids lowered by 18-20%. | |

| ob/ob Mice | 0.0547 or 0.328 mg/kg/day for 2 weeks | Dose-dependent improvement in glucose tolerance and insulin sensitivity. | |

| Cholesterol-fed Rats | Not specified | 10-fold selectivity for increasing metabolic rate (MVO2) and 27-fold selectivity for lowering cholesterol versus tachycardia. | |

| Primates (Monkeys) | Not specified, 1 week of treatment | Significant reduction in cholesterol, Lp(a), and body weight with no effect on heart rate. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize KB-141.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of KB-141 for TRα and TRβ.

Methodology:

-

Receptor Preparation: Human TRα1 and TRβ1 are expressed in a suitable system (e.g., insect cells) and membrane fractions are prepared. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1 mM EDTA.

-

Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T₃, is used at a concentration at or below its Kd for the respective receptor.

-

Competitive Binding:

-

A fixed concentration of the radioligand and varying concentrations of unlabeled KB-141 are incubated with the receptor preparation in a 96-well plate.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled T₃.

-

Total binding is determined in the absence of any competitor.

-

-

Incubation: The plate is incubated at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of KB-141 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Coactivator Recruitment Assay (TR-FRET)

Objective: To assess the functional agonist activity of KB-141 by measuring its ability to promote the interaction between TRβ and a coactivator peptide.

Methodology:

-

Reagents:

-

GST-tagged TRβ ligand-binding domain (LBD).

-

Fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family).

-

Terbium-labeled anti-GST antibody.

-

Assay buffer.

-

-

Assay Principle (Time-Resolved Fluorescence Resonance Energy Transfer):

-

The terbium-labeled antibody binds to the GST-tagged TRβ-LBD.

-

In the presence of an agonist (KB-141), the TRβ-LBD undergoes a conformational change that increases its affinity for the coactivator peptide.

-

The binding of the fluorescein-labeled coactivator peptide to the TRβ-LBD brings the terbium donor and the fluorescein acceptor into close proximity, allowing for FRET to occur upon excitation of the terbium.

-

-

Procedure:

-

KB-141 is serially diluted in DMSO and then in assay buffer.

-

The TRβ-LBD is added to the wells of a 384-well plate containing the diluted KB-141.

-

A mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody is added to initiate the reaction.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

-

Data Analysis: The ratio of the emission at 520 nm to that at 495 nm is calculated. The EC₅₀ value (the concentration of KB-141 that produces 50% of the maximal response) is determined by plotting the FRET ratio against the log of the KB-141 concentration and fitting the data to a sigmoidal dose-response curve.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the effect of KB-141 on the expression of TRβ target genes in liver cells or tissues.

Methodology:

-

Cell/Tissue Treatment:

-

In Vitro: Liver-derived cell lines (e.g., HepG2) are treated with varying concentrations of KB-141 for a specified time (e.g., 24 hours).

-

In Vivo: Animals are treated with KB-141, and liver tissue is harvested at the end of the study.

-

-

RNA Isolation: Total RNA is extracted from the cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the RNA are assessed.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR):

-

The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., CYP7A1, CPT1A, SREBP-1c, LDLR) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the KB-141-treated samples is compared to that in the vehicle-treated control samples, after normalization to the housekeeping gene.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic effects of KB-141 on metabolic parameters in relevant animal models.

General Protocol for Rodent Models of Obesity and Dyslipidemia:

-

Animal Model: Diet-induced obese (DIO) mice or rats, or genetic models of obesity and dyslipidemia (e.g., Zucker rats, ob/ob mice) are commonly used.

-

Acclimation and Baseline Measurements: Animals are acclimated to the housing conditions and diet. Baseline measurements of body weight, food intake, and relevant blood parameters (e.g., total cholesterol, LDL-C, HDL-C, triglycerides, glucose, insulin) are taken.

-

Treatment Administration: KB-141 is administered daily via an appropriate route (e.g., oral gavage) at various dose levels. A vehicle control group receives the vehicle alone.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study. Blood samples are collected at specified time points for analysis of metabolic parameters.

-

Terminal Procedures: At the end of the study, animals are euthanized, and tissues (e.g., liver, heart, adipose tissue) are collected for weight measurement, histological analysis, and gene expression studies.

-

Cardiovascular Safety Assessment: Heart rate and other cardiovascular parameters can be monitored using telemetry or other appropriate methods to assess the cardiac safety of KB-141.

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group to determine the efficacy and safety of KB-141.

Logical Relationship of KB-141's Selective Action

Conclusion

KB-141 represents a significant advancement in the development of thyromimetics with an improved safety profile. Its high selectivity for TRβ allows for the targeted activation of metabolic pathways in the liver, leading to potent lipid-lowering and anti-obesity effects without the adverse cardiovascular events associated with non-selective thyroid hormone receptor agonists. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and development of selective TRβ agonists as a promising therapeutic strategy for a range of metabolic diseases. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of KB-141 in human populations.

References

- 1. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization - PMC [pmc.ncbi.nlm.nih.gov]

KB-141: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-141 is a potent and selective synthetic agonist of the thyroid hormone receptor beta (TRβ). Its unique pharmacological profile, characterized by a preferential activation of the TRβ subtype over the TRα subtype, has positioned it as a promising therapeutic candidate for metabolic disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of KB-141. It includes a summary of key experimental data and detailed methodologies for seminal studies, alongside visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Chemical Structure and Properties

KB-141, with the chemical formula C₁₇H₁₆Cl₂O₄, is classified as a diphenylether.[1] Its systematic IUPAC name is 2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid.[2][3] The structure of KB-141 is fundamental to its selective binding to the TRβ isoform.

Table 1: Chemical Identifiers for KB-141

| Identifier | Value |

| CAS Number | 219691-94-8 |

| Molecular Formula | C₁₇H₁₆Cl₂O₄ |

| IUPAC Name | 2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid[2][3] |

| SMILES | O=C(O)CC1=CC(Cl)=C(OC2=CC=C(O)C(C(C)C)=C2)C(Cl)=C1 |

Table 2: Physicochemical Properties of KB-141

| Property | Value | Source |

| Molecular Weight | 355.21 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO. | |

| Water Solubility (Predicted) | 0.00319 mg/mL | |

| logP (Predicted) | 4.88 | |

| pKa (Strongest Acidic) (Predicted) | 3.27 | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Mechanism of Action and Signaling Pathway

KB-141 exerts its effects primarily through the genomic signaling pathway of the thyroid hormone receptors. As a selective TRβ agonist, it mimics the action of the endogenous thyroid hormone, triiodothyronine (T3), with a higher affinity for the beta isoform of the receptor.

The predominant mechanism involves the following steps:

-

Binding and Activation: KB-141 enters the cell and binds to the ligand-binding domain of the TRβ, which is primarily located in the nucleus.

-

Heterodimerization: Upon ligand binding, TRβ typically forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: This activated KB-141/TRβ/RXR complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the complex to TREs modulates the transcription of these genes, leading to either an increase or decrease in their expression. This regulation is central to the physiological effects of KB-141, particularly in the liver where TRβ is highly expressed. The downstream effects include the regulation of genes involved in cholesterol metabolism, lipid metabolism, and glucose homeostasis.

While the genomic pathway is the principal mechanism, thyroid hormones can also elicit non-genomic effects through the activation of intracellular signaling cascades such as PI3K, Akt, and MAPK. However, the specific involvement of KB-141 in these non-genomic pathways has not been extensively detailed in the available literature.

Key Experimental Data and Protocols

The pharmacological profile of KB-141 has been characterized through a series of in vitro and in vivo experiments. These studies have been crucial in establishing its selectivity and therapeutic potential.

In Vitro Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of KB-141 for the human TRα1 and TRβ1 isoforms.

Data Summary:

Table 3: In Vitro Activity of KB-141

| Assay | hTRα1 (IC₅₀) | hTRβ1 (IC₅₀) | Selectivity (α/β) |

| Binding Affinity | 23.9 nM | 3.3 nM | ~7.2 fold |

Data from MedchemExpress

Experimental Protocol: Radioligand Binding Assay

A common method to determine binding affinity is a competitive radioligand binding assay. While a specific detailed protocol for KB-141 is not publicly available, a general methodology is as follows:

-

Receptor Preparation: Prepare cell lysates or purified human TRα1 and TRβ1 receptors.

-

Radioligand: Use a radiolabeled thyroid hormone, such as [¹²⁵I]T₃, as the ligand that will be displaced.

-

Competition: Incubate a constant concentration of the receptors and the radioligand with varying concentrations of unlabeled KB-141.

-

Separation: Separate the bound from the free radioligand. This can be achieved through filtration, where the receptor-ligand complex is captured on a filter membrane.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of KB-141. The IC₅₀ value, which is the concentration of KB-141 that displaces 50% of the radioligand, is then determined by non-linear regression analysis.

In Vivo Efficacy Studies

Objective: To evaluate the effects of KB-141 on metabolic parameters in animal models of obesity and dyslipidemia.

Data Summary:

-

Cholesterol Lowering: In cholesterol-fed rats, KB-141 demonstrated a 27-fold selectivity for lowering cholesterol versus causing tachycardia.

-

Weight Reduction: In obese Zucker (fa/fa) rats, oral administration of KB-141 (0.167 and 0.547 mg/kg/day for 21 days) resulted in a 6% and 8% reduction in body weight, respectively, without inducing tachycardia.

-

Improved Insulin Sensitivity: In ob/ob mice, treatment with KB-141 (0.0547 or 0.328 mg/kg/day for 2 weeks) improved glucose tolerance and insulin sensitivity in a dose-dependent manner.

Experimental Protocol: Cholesterol Lowering in Diet-Induced Hypercholesterolemic Rats

The following is a representative, though not exhaustive, protocol based on common practices in the field:

-

Animal Model: Use male Sprague-Dawley rats.

-

Diet: Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period (e.g., 2-4 weeks).

-

Treatment Groups: Randomly assign animals to different treatment groups:

-

Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

-

KB-141 at various doses (e.g., administered orally once daily).

-

Positive control (e.g., T3).

-

-

Dosing: Administer the compounds for a defined duration (e.g., 7-21 days).

-

Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis.

-

Biochemical Analysis: Measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

-

Cardiovascular Monitoring: Monitor heart rate throughout the study, often using telemetry, to assess for cardiac side effects.

-

Data Analysis: Compare the lipid profiles and heart rates between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Conclusion

KB-141 is a well-characterized selective TRβ agonist with a chemical structure optimized for potent and preferential binding to its target receptor. Its mechanism of action, primarily through the genomic signaling pathway, leads to beneficial effects on lipid metabolism and insulin sensitivity with a reduced risk of the cardiac side effects associated with non-selective thyroid hormone receptor activation. The data from in vitro and in vivo studies strongly support its potential as a therapeutic agent for metabolic syndrome, hypercholesterolemia, and obesity. This technical guide provides a foundational understanding of KB-141 for researchers and drug development professionals, highlighting the key structural, chemical, and biological properties that define its pharmacological profile. Further research into its long-term efficacy and safety in clinical settings is warranted.

References

KB-141: A Technical Overview of a Selective Thyroid Hormone Receptor-Beta Agonist

Foreword: This document provides a comprehensive technical overview of the discovery and preclinical development of KB-141, a potent and selective thyroid hormone receptor-beta (TRβ) agonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective thyromimetics. While extensive preclinical data is available, information regarding the specific chemical synthesis of KB-141 and its progression into clinical trials is not publicly available.

Introduction: The Rationale for Selective TRβ Agonism

Thyroid hormones are critical regulators of metabolism, influencing everything from basal metabolic rate to lipid and glucose homeostasis. However, their therapeutic use is limited by significant adverse effects on the heart, bone, and muscle, which are primarily mediated by the thyroid hormone receptor-alpha (TRα). The discovery of a second thyroid hormone receptor, TRβ, which is predominantly expressed in the liver, opened a new avenue for therapeutic intervention. Selective activation of TRβ offers the potential to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and triglycerides, while minimizing the deleterious cardiac effects associated with TRα activation. This therapeutic strategy led to the exploration of selective TRβ agonists, including KB-141.

Discovery and Origins

KB-141, with the chemical name 2-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenyl]acetic acid, was developed by the Swedish pharmaceutical company Karo Bio AB. It emerged from research programs focused on developing thyromimetics with improved therapeutic windows. While the specific details of the initial discovery and synthesis are not publicly documented, KB-141 was identified as a potent and highly selective agonist for the TRβ subtype.

Mechanism of Action: Selective TRβ Activation

KB-141 functions as a selective agonist for the thyroid hormone receptor-beta (TRβ). The molecular basis for its selectivity lies in specific amino acid differences within the ligand-binding domains of TRα and TRβ. Studies have indicated that the asparagine residue at position 331 in TRβ (Asn-331β) is a key determinant of the high-affinity binding of selective agonists like KB-141. This selectivity allows for the targeted activation of TRβ-mediated gene expression, primarily in the liver, leading to beneficial metabolic effects.

Signaling Pathway

The binding of KB-141 to TRβ initiates a cascade of molecular events that modulate gene expression. In its unliganded state, TRβ often forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on DNA, recruiting corepressor proteins and repressing gene transcription. Upon agonist binding, a conformational change in the TRβ ligand-binding domain leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes involved in lipid metabolism and other metabolic processes.

Preclinical Development and Efficacy

The preclinical development of KB-141 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and therapeutic effects.

In Vitro Binding Affinity and Selectivity

Radioligand displacement assays were crucial in determining the binding affinity and selectivity of KB-141 for the human TRα1 and TRβ1 isoforms. These assays typically involve the use of a radiolabeled thyroid hormone, such as [125I]-T3, and measuring the ability of a test compound to displace it from the receptor.

| Compound | hTRα1 IC50 (nM) | hTRβ1 IC50 (nM) | TRβ Selectivity (α/β) |

| KB-141 | 23.9[1] | 3.3[1] | ~7.2 |

| T3 | - | - | 1 |

Table 1: In Vitro Binding Affinity of KB-141 for Human Thyroid Hormone Receptors. [1]

Preclinical Efficacy in Animal Models

The efficacy of KB-141 was evaluated in various animal models of obesity and dyslipidemia, including diet-induced obese rats and genetically obese (ob/ob) mice. These studies demonstrated significant beneficial effects on multiple metabolic parameters without the cardiotoxicity associated with non-selective thyroid hormone agonists.

4.2.1. Effects on Body Weight and Adiposity

In studies with obese Zucker (fa/fa) rats, oral administration of KB-141 for 21 days resulted in a dose-dependent reduction in body weight.

| Animal Model | Dose (mg/kg/day) | Duration | Body Weight Reduction (%) | Adiposity Reduction (%) |

| Obese Zucker rats | 0.167 | 21 days | 6 | 5-6 |

| Obese Zucker rats | 0.547 | 21 days | 8 | Not reported |

Table 2: Effects of KB-141 on Body Weight and Adiposity in Obese Zucker Rats.

4.2.2. Effects on Lipid Metabolism

KB-141 demonstrated potent lipid-lowering effects in both rats and non-human primates. In cholesterol-fed rats, KB-141 was shown to be a potent cholesterol-lowering agent.

| Animal Model | Dose | Duration | Cholesterol Reduction (%) | Triglyceride Reduction (%) |

| ob/ob mice | 0.5 | 7 days | 35 | 35 |

| Cynomolgus monkeys | Highest dose tested | 7 days | ~35 | Not reported |

Table 3: Lipid-Lowering Effects of KB-141 in Animal Models.

4.2.3. Effects on Glucose Metabolism

In ob/ob mice, a model of genetic obesity and insulin resistance, treatment with KB-141 for two weeks led to improvements in glucose tolerance and insulin sensitivity in a dose-dependent manner.

4.2.4. Cardiovascular Safety Profile

A key advantage of KB-141 is its favorable cardiovascular safety profile. In preclinical studies across multiple species, including rats and cynomolgus monkeys, KB-141 did not induce tachycardia (an increase in heart rate), a common side effect of non-selective thyroid hormone agonists. This cardiac-sparing effect is a direct consequence of its TRβ selectivity.

Clinical Development Status

Despite the promising preclinical data, there is no publicly available information to confirm that KB-141 ever entered human clinical trials. Searches for clinical trial registrations for KB-141 or its potential development name, eblasiran, have not yielded any results. It is possible that the development of KB-141 was discontinued during the preclinical phase. This decision may have been influenced by various factors, including the long-term safety concerns that led to the termination of another of Karo Bio's thyromimetic compounds, eprotirome, which showed cartilage damage in long-term animal studies.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the preclinical development of KB-141. It is important to note that these are representative protocols, and the specific details of the studies conducted by Karo Bio may have varied.

Radioligand Displacement Assay for TR Binding

This assay is used to determine the binding affinity of a test compound to thyroid hormone receptors.

-

Materials: Purified human TRα and TRβ proteins, [125I]-T3, unlabeled T3 (for non-specific binding control), test compound (KB-141), assay buffer, glass fiber filters.

-

Procedure:

-

Incubate a constant amount of receptor protein with a fixed concentration of [125I]-T3 and varying concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled T3).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

In Vivo Efficacy Studies in Animal Models

6.2.1. Diet-Induced Obesity (DIO) Rat Model

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Diet: A high-fat diet (e.g., 45-60% of calories from fat) is provided ad libitum to induce obesity over several weeks. A control group is fed a standard chow diet.

-

Drug Administration: KB-141 is typically administered orally via gavage once daily for a specified duration (e.g., 21 days).

-

Measurements:

-

Body Weight: Measured daily or weekly.

-

Food Intake: Measured daily or weekly.

-

Body Composition: Assessed at the beginning and end of the study using Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.

-

Blood Parameters: Blood samples are collected at the end of the study to measure plasma levels of cholesterol, triglycerides, glucose, and insulin.

-

6.2.2. Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.

-

Procedure:

-

Fast the animals overnight (typically 12-16 hours) with free access to water.

-

Take a baseline blood sample (t=0) from the tail vein.

-

Administer a concentrated glucose solution orally via gavage.

-

Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration in each sample.

-

Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to quantify glucose tolerance.

-

Conclusion

KB-141 represents a significant effort in the development of selective TRβ agonists for the treatment of metabolic disorders. Its preclinical profile demonstrated potent lipid-lowering and anti-obesity effects without the cardiotoxicity that has plagued non-selective thyroid hormone therapies. The discovery and development of KB-141 have provided valuable insights into the therapeutic potential of targeting TRβ. However, the lack of publicly available information on its synthesis and clinical development status leaves its ultimate fate in the drug development pipeline unclear. Future research in the field of selective thyromimetics will likely build upon the foundation laid by compounds like KB-141, aiming for even greater selectivity and long-term safety.

References

An In-Depth Technical Guide on KB-141 versus Endogenous Thyroid Hormones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the synthetic thyromimetic KB-141 and the endogenous thyroid hormones, L-triiodothyronine (T3) and L-thyroxine (T4). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their respective mechanisms of action, receptor binding affinities, physiological effects, and the experimental methodologies used to evaluate them.

Core Concepts: Introduction to Thyroid Hormone Action and KB-141

The physiological effects of thyroid hormones are mediated by thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. These receptors are expressed in a tissue-specific manner and often have different physiological roles. Endogenous thyroid hormones, T3 and T4, are crucial for regulating metabolism, growth, and development. T3 is the more biologically active form, binding to TRs with higher affinity than T4.

KB-141 is a synthetic analog of thyroid hormone that has been specifically designed as a selective agonist for the thyroid hormone receptor beta (TRβ). This selectivity is key to its therapeutic potential, as TRβ activation is associated with beneficial metabolic effects, such as lowering cholesterol and promoting weight loss, while minimizing the adverse cardiovascular effects that are often mediated by TRα.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. The data presented below summarizes the binding affinities of KB-141, T3, and T4 for the human thyroid hormone receptor isoforms α1 (hTRα1) and β1 (hTRβ1).

| Compound | Receptor Isoform | Binding Affinity (IC50/Ki) |

| KB-141 | hTRα1 | 23.9 nM (IC50)[1] |

| hTRβ1 | 3.3 nM (IC50)[1] | |

| L-triiodothyronine (T3) | hTRβ1 | ~0.2 nM (Ki) |

| L-thyroxine (T4) | hTRβ1 | ~2.0 nM (Ki) |

Note: IC50 is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand, while Ki is the inhibition constant for a ligand, representing its affinity for a receptor. A lower value indicates a higher affinity. The data for T3 and T4 are approximate values derived from multiple studies and are presented for comparative purposes.

As the table illustrates, KB-141 demonstrates a clear selectivity for the TRβ1 isoform over the TRα1 isoform. While T3 has the highest affinity for TRβ1, KB-141 also shows potent binding to this receptor isoform.

Signaling Pathways: Genomic and Non-Genomic Actions

The effects of both endogenous thyroid hormones and KB-141 are mediated through complex signaling pathways that can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The classical, genomic pathway involves the binding of the hormone or ligand to the TR in the nucleus of a cell. This ligand-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either the activation or repression of gene expression, depending on the specific gene and the co-regulatory proteins involved.

Non-Genomic Signaling Pathway

In addition to the genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects that are initiated at the plasma membrane or in the cytoplasm. These actions do not directly involve gene transcription but instead activate various intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways can, in turn, influence a variety of cellular processes, including ion transport, mitochondrial activity, and even indirectly affect gene expression.

Comparative Metabolic Effects

The primary therapeutic interest in KB-141 lies in its potential to replicate the beneficial metabolic effects of endogenous thyroid hormones while minimizing their undesirable side effects.

| Metabolic Parameter | Endogenous Thyroid Hormones (T3/T4) | KB-141 |

| Serum Cholesterol | Decreased | Significantly Decreased[2] |

| Serum Triglycerides | Decreased | Significantly Decreased[2] |

| Body Weight | Decreased | Decreased[2] |

| Heart Rate | Increased (Tachycardia) | No significant effect at therapeutic doses |

| Metabolic Rate | Increased | Increased |

| Glucose Tolerance | Variable | Improved |

Note: The effects listed are generally observed in preclinical animal models. The magnitude of the effects can vary depending on the dose, duration of treatment, and the specific animal model used.

In obese Zucker rats, oral administration of KB-141 for 21 days resulted in a significant reduction in body weight. In ob/ob mice, KB-141 lowered serum cholesterol and triacylglycerols and improved glucose tolerance and insulin sensitivity in a dose-dependent manner, all without affecting heart rate. In contrast, while T3 also increases metabolic rate, it is associated with a significant increase in heart rate.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare KB-141 and endogenous thyroid hormones.

Competitive Radioligand Binding Assay for Thyroid Hormone Receptors

This assay is used to determine the binding affinity of a test compound for thyroid hormone receptors.

Objective: To determine the IC50 and subsequently the Ki value of a test compound for TRα and TRβ.

Materials:

-

Human TRα1 and TRβ1 receptor preparations (e.g., from recombinant expression systems)

-

Radioligand: [125I]T3

-

Test compound (e.g., KB-141, T3, T4) at various concentrations

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: A fixed concentration of the TR preparation and [125I]T3 are incubated with varying concentrations of the unlabeled test compound.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which represents the amount of bound [125I]T3, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Metabolic Parameters in Rodents

This protocol outlines the general procedure for evaluating the effects of a test compound on metabolic parameters in a rodent model of obesity.

Objective: To assess the in vivo efficacy of a test compound on body weight, body composition, and energy expenditure.

Animal Model: Genetically obese mice (e.g., ob/ob) or diet-induced obese mice.

Materials:

-

Test compound (e.g., KB-141, T3) and vehicle control

-

Animal caging with controlled environment (temperature, light-dark cycle)

-

Metabolic cages for indirect calorimetry

-

Equipment for measuring body composition (e.g., DEXA or NMR)

-

Standard or high-fat diet

Procedure:

-

Acclimation: Animals are acclimated to the housing conditions and, if necessary, to the metabolic cages.

-

Grouping and Baseline Measurements: Animals are randomly assigned to treatment groups (vehicle, test compound at different doses). Baseline measurements of body weight, body composition, and food intake are recorded.

-

Dosing: The test compound or vehicle is administered daily for a specified period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage, subcutaneous injection).

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Indirect Calorimetry: Towards the end of the study, animals are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity. From these measurements, the respiratory exchange ratio (RER) and energy expenditure can be calculated.

-

Final Measurements and Tissue Collection: At the end of the study, final body weight and body composition are measured. Animals are then euthanized, and blood and tissues are collected for further analysis (e.g., serum hormone and lipid levels, gene expression in liver and adipose tissue).

Conclusion

KB-141 represents a promising class of TRβ-selective thyromimetics that has the potential to deliver the beneficial metabolic effects of endogenous thyroid hormones, such as reducing cholesterol and promoting weight loss, while avoiding the detrimental cardiac side effects associated with TRα activation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the comparative pharmacology and therapeutic potential of KB-141 and related compounds. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this targeted therapeutic approach for metabolic disorders.

References

The Physiological Impact of TRβ Activation by KB-141: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects through two primary nuclear receptor isoforms: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ).[1][2] These isoforms exhibit distinct tissue distribution patterns; TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the dominant isoform in the liver.[1][3][4] This differential expression is key to the therapeutic strategy of developing TRβ-selective agonists. While broad-acting thyroid hormones can effectively lower cholesterol and reduce adiposity, their clinical use is hampered by significant cardiovascular side effects, such as tachycardia, which are primarily mediated by TRα.

KB-141 is a potent, synthetic agonist with a 14-fold greater selectivity for TRβ over TRα. This selectivity allows KB-141 to harness the beneficial metabolic effects of thyroid hormone action in the liver while minimizing the deleterious cardiac effects associated with TRα activation. Preclinical studies in various animal models have demonstrated its potential for treating components of the metabolic syndrome, including hypercholesterolemia, obesity, and diabetes, by promoting lipid lowering, weight loss, and improved insulin sensitivity without inducing tachycardia.

Mechanism of Action: Selective TRβ Engagement

KB-141 exerts its physiological effects by selectively binding to and activating the TRβ isoform. The primary mechanism of action for TRs is the regulation of gene transcription. In its classic pathway, TRβ forms a heterodimer with the retinoid X receptor (RXR). Upon binding of an agonist like KB-141, this complex undergoes a conformational change and binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes. This interaction modulates the recruitment of coactivator or corepressor proteins, ultimately leading to the activation or repression of gene transcription. Through this mechanism, TRβ activation by KB-141 influences a suite of genes involved in lipid and glucose metabolism, primarily in the liver.

Caption: Simplified signaling pathway of KB-141 activating the TRβ receptor.

Quantitative Physiological Effects of KB-141

Preclinical studies have consistently demonstrated the potent metabolic benefits of KB-141 across various animal models. The data highlights a significant therapeutic window, achieving desired metabolic outcomes without the cardiac side effects that plague non-selective thyroid agonists.

Table 1: Effects on Lipid Profile

| Parameter | Animal Model | Dose | Duration | Result | Citation |

| Serum Cholesterol | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 35% reduction | |

| Cholesterol-fed Rats | Dose-dependent | 7 days | 27-fold more selective for cholesterol lowering vs. tachycardia | ||

| Cynomolgus Monkeys | Dose-dependent | 7 days | Significant, dose-dependent reduction | ||

| Serum Triglycerides | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 35% reduction | |

| Lipoprotein (a) [Lp(a)] | Cynomolgus Monkeys | Dose-dependent | 1 week | ↓ Up to 56% reduction | |

| Free Fatty Acids | ob/ob Mice | 0.5 mg/kg/day | 7 days | ↓ 18-20% reduction (serum and hepatic) |

Table 2: Effects on Body Weight and Metabolism

| Parameter | Animal Model | Dose | Duration | Result | Citation |

| Body Weight | Zucker fa/fa Rats | 0.167 & 0.547 mg/kg/day | 21 days | ↓ 6-8% reduction | |

| Cynomolgus Monkeys | Dose-dependent | 1 week | ↓ Up to 7% reduction | ||

| Adiposity | Zucker fa/fa Rats | 0.167 mg/kg/day | 21 days | ↓ 5-6% reduction | |

| Metabolic Rate (MVO2) | Lean Rats | Dose-dependent | - | ↑ 5-10% increase without tachycardia | |

| Cholesterol-fed Rats | Dose-dependent | - | 10-fold selectivity for increasing MVO2 vs. heart rate |

Table 3: Effects on Glucose Homeostasis and Cardiac Function

| Parameter | Animal Model | Dose | Duration | Result | Citation |

| Glucose Tolerance | ob/ob Mice | 0.0547 or 0.328 mg/kg/day | 2 weeks | Dose-dependent improvement | |

| Insulin Sensitivity | ob/ob Mice | 0.0547 or 0.328 mg/kg/day | 2 weeks | Dose-dependent improvement | |

| Heart Rate | Rats, Mice, Monkeys | Various effective doses | Various | No significant effect (no tachycardia) | |

| Cardiac Hypertrophy | Rats | Not specified | - | Not observed (unlike T3) |

Experimental Protocols

The following section details the methodologies employed in key preclinical studies to evaluate the efficacy and safety of KB-141.

Rodent Obesity and Diabetes Models

-

Animal Models : Studies utilized genetically obese models to assess effects on obesity, diabetes, and lipids. These included male ob/ob mice and obese Zucker (fa/fa) rats.

-

Drug Administration : KB-141 was administered orally (p.o.).

-

In ob/ob mice, a dose of 0.5 mg/kg/day was given for 7 days to assess lipid and fatty acid changes. For glucose metabolism studies, doses of 0.0547 or 0.328 mg/kg/day were administered over two weeks.

-

In Zucker rats, doses ranging from 0.00547 to 0.547 mg/kg/day were administered for 21 days to evaluate effects on body weight and adiposity.

-

-

Key Measurements :

-

Adiposity : Determined using dual-energy X-ray absorptiometry (DEXA).

-

Lipids : Serum cholesterol, triglycerides, and free fatty acids were measured using standard biochemical assays.

-

Glucose Homeostasis : Glucose tolerance and insulin sensitivity were assessed following the two-week treatment period.

-

Heart Rate : Monitored to ensure the absence of tachycardia.

-

Primate Hypercholesterolemia Model

-

Animal Model : Cynomolgus monkeys were used to study the effects of KB-141 in a species with cholesterol homeostasis more similar to humans.

-

Drug Administration : KB-141 was administered for 7 days in a dose-response study.

-

Key Measurements :

-

Lipids : Serum cholesterol and Lipoprotein(a) [Lp(a)] levels were measured to determine the dose-dependent effects.

-

Body Weight : Changes in body weight were recorded.

-

Heart Rate : Monitored to assess cardiovascular safety.

-

Caption: A typical experimental workflow for preclinical evaluation of KB-141.

Conclusion

KB-141 is a highly selective TRβ agonist that effectively leverages the therapeutic potential of thyroid hormone signaling for metabolic diseases. Extensive preclinical data demonstrates its ability to significantly reduce cholesterol, triglycerides, body weight, and adiposity while improving glucose homeostasis. Crucially, its 14-fold selectivity for the TRβ isoform allows it to achieve these benefits at doses that do not induce the adverse cardiovascular effects, such as tachycardia, that are mediated by TRα. The consistent findings across multiple animal models, including rodents and primates, underscore the promise of selective TRβ activation as a valuable strategy for developing novel therapeutics to combat metabolic syndrome.

References

- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 3. ecronicon.net [ecronicon.net]

- 4. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]

KB-141: A Selective Thyroid Hormone Receptor-Beta Agonist for Metabolic Disease Intervention

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KB-141, a potent and selective thyroid hormone receptor-beta (TRβ) agonist, has emerged as a promising therapeutic candidate for the management of a spectrum of metabolic diseases, including obesity, dyslipidemia, and type 2 diabetes. By selectively targeting the TRβ isoform, which is predominantly expressed in the liver, KB-141 aims to harness the beneficial metabolic effects of thyroid hormone action while mitigating the adverse cardiac effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of the preclinical research applications of KB-141, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic disorders.

Introduction: The Role of Thyroid Hormone Receptors in Metabolism

Thyroid hormones are critical regulators of metabolism, influencing energy expenditure, lipid and glucose homeostasis, and body weight. Their physiological effects are mediated by two major nuclear receptor isoforms: TRα and TRβ. While both receptors are involved in metabolic control, TRα is highly expressed in the heart and is primarily responsible for the cardiac effects of thyroid hormone, including increased heart rate. In contrast, TRβ is the predominant isoform in the liver and plays a key role in regulating cholesterol and triglyceride metabolism.[1]

The therapeutic potential of thyroid hormones in metabolic diseases has long been recognized. However, their clinical utility has been limited by the significant cardiovascular side effects associated with TRα activation. This has driven the development of TRβ-selective agonists, such as KB-141, which aim to uncouple the desirable metabolic benefits from the undesirable cardiac effects.[1]

KB-141: Mechanism of Action

KB-141, chemically known as 3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid, is a small molecule that exhibits high selectivity for the TRβ isoform.[2] Its binding affinity for human TRβ1 is significantly greater than for TRα1, with reported IC50 values of 3.3 nM and 23.9 nM, respectively.[3] This selectivity is central to its proposed therapeutic window.

Upon binding to TRβ in the liver, KB-141 initiates a cascade of transcriptional events that modulate the expression of genes involved in lipid and energy metabolism. The primary mechanism involves the recruitment of coactivator proteins and the dissociation of corepressor complexes from thyroid hormone response elements (TREs) in the promoter regions of target genes.

Figure 1: Simplified signaling pathway of KB-141 in hepatocytes.

Preclinical Efficacy in Metabolic Disease Models

Extensive preclinical studies in various animal models have demonstrated the potential of KB-141 in treating key components of the metabolic syndrome.

Effects on Obesity and Body Weight

In studies involving obese Zucker (fa/fa) rats, oral administration of KB-141 resulted in a significant reduction in body weight.[4] Similarly, in diet-induced obese mice, KB-141 has been shown to promote weight loss. This effect is attributed to an increase in metabolic rate, a known physiological response to thyroid hormone receptor activation.

Effects on Dyslipidemia

KB-141 has demonstrated robust lipid-lowering effects in multiple preclinical models. In obese Zucker rats and ob/ob mice, treatment with KB-141 led to a marked reduction in serum cholesterol and triglycerides. Studies in primates have also shown significant reductions in cholesterol and lipoprotein(a) levels following KB-141 administration, without affecting heart rate.

The mechanism underlying the lipid-lowering effects of KB-141 involves the upregulation of genes involved in cholesterol clearance and fatty acid oxidation in the liver.

Figure 2: Key downstream effects of KB-141 on lipid metabolism.

Effects on Glucose Homeostasis

In addition to its effects on body weight and lipids, KB-141 has been shown to improve glucose tolerance and insulin sensitivity in a dose-dependent manner in ob/ob mice, a model of genetic obesity and insulin resistance.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of KB-141.

Table 1: Effects of KB-141 in Obese Zucker (fa/fa) Rats

| Parameter | Dosage (mg/kg/day) | Duration | Result |

| Body Weight | 0.0547 | 21 days | 8% reduction |

| Body Weight | 0.167 | 21 days | 6% reduction |

| Adiposity | 0.167 | 21 days | 5-6% reduction |

Table 2: Effects of KB-141 in ob/ob Mice

| Parameter | Dosage (mg/kg/day) | Duration | Result |

| Serum Cholesterol | 0.5 | 7 days | 35% reduction |

| Serum Triacylglycerols | 0.5 | 7 days | 35% reduction |

| Serum Free Fatty Acids | 0.5 | 7 days | 18-20% reduction |

| Hepatic Free Fatty Acids | 0.5 | 7 days | 18-20% reduction |

| Glucose Tolerance | 0.0547 - 0.328 | 14 days | Improved (dose-dependent) |

| Insulin Sensitivity | 0.0547 - 0.328 | 14 days | Improved (dose-dependent) |

Table 3: Effects of KB-141 in Primates

| Parameter | Duration | Result |

| Cholesterol | 1 week | Significant reduction |

| Lipoprotein(a) | 1 week | Significant reduction |

| Body Weight | 1 week | Significant reduction |

| Heart Rate | 1 week | No effect |

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

Animal Models

-

Obese Zucker (fa/fa) Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance. They are a widely used model for studying metabolic syndrome.

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, resulting in a lack of leptin and leading to severe obesity, hyperphagia, and insulin resistance.

-

Diet-Induced Obesity (DIO) Models: Rodents (rats or mice) are fed a high-fat or high-fructose diet for an extended period to induce obesity, dyslipidemia, and insulin resistance, mimicking a common human etiology of metabolic syndrome.

-

Primates (e.g., Cynomolgus Monkeys): Non-human primates are used in later-stage preclinical studies due to their physiological similarity to humans, particularly for assessing cardiovascular safety and lipid metabolism.

Figure 3: General experimental workflow for preclinical evaluation.

Key Experimental Procedures

-

Drug Administration: KB-141 is typically administered orally via gavage.

-

Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) can be used to measure adiposity.

-

Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using standard enzymatic assays.

-

Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered orally or intraperitoneally. Blood glucose levels are then measured at various time points to assess the animal's ability to clear glucose from the circulation.

-

Insulin Tolerance Test (ITT): Following a short fast, insulin is injected, and blood glucose levels are monitored to determine the animal's sensitivity to insulin.

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard method for assessing insulin sensitivity in vivo. It involves a continuous infusion of insulin to raise plasma insulin levels, while a variable glucose infusion is used to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin sensitivity.

Safety and Toxicology

Synthesis and Formulation

The chemical synthesis of KB-141 (3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid) has been described in the scientific literature, though detailed, step-by-step protocols are proprietary. The synthesis generally involves the coupling of a substituted phenol with a phenylacetic acid derivative. For preclinical studies, KB-141 is typically formulated for oral administration, often as a suspension in a suitable vehicle.

Clinical Development Status

While preclinical data for KB-141 are promising, there is limited publicly available information regarding its clinical development for metabolic diseases. Other TRβ-selective agonists, such as Resmetirom (MGL-3196), have advanced to late-stage clinical trials for non-alcoholic steatohepatitis (NASH), providing proof-of-concept for this therapeutic approach in humans.

Future Directions and Conclusion

KB-141 represents a promising therapeutic strategy for the treatment of metabolic diseases by selectively targeting the hepatic TRβ. The preclinical data strongly support its efficacy in reducing body weight, improving lipid profiles, and enhancing insulin sensitivity, all while avoiding the cardiac side effects that have limited the use of non-selective thyroid hormone mimetics.

Further research is warranted to fully elucidate the long-term safety profile of KB-141 and to translate its preclinical efficacy into clinical benefits for patients with metabolic syndrome. The continued development of TRβ-selective agonists holds significant promise for addressing the growing global health burden of metabolic diseases.

References

- 1. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-4-[(4-hydroxy-3-isopropylphenoxy)phenyl]acetic acid (15) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Genotoxicity and carcinogenicity studies of antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist KB-141 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Compendium on the Selective Thyroid Hormone Receptor-β Agonist KB-141

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-141 is a potent and selective agonist for the thyroid hormone receptor-β (TRβ) that has demonstrated significant promise in preclinical studies for the treatment of metabolic disorders. By preferentially activating TRβ over TRα, KB-141 elicits beneficial metabolic effects, including weight loss, reduction of cholesterol and triglycerides, and improved insulin sensitivity, while minimizing the risk of cardiac side effects commonly associated with non-selective thyroid hormone analogs. This technical guide provides a comprehensive overview of the preclinical data on KB-141, including its binding and functional selectivity, efficacy in various animal models of obesity and dyslipidemia, and its proposed mechanism of action. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Thyroid hormones are critical regulators of metabolism, and their receptors, TRα and TRβ, are expressed in a tissue-specific manner. TRβ is predominantly found in the liver, where it plays a key role in cholesterol and lipid metabolism, while TRα is highly expressed in the heart and is associated with the regulation of heart rate.[1] The development of selective TRβ agonists like KB-141 represents a strategic approach to harness the therapeutic metabolic benefits of thyroid hormone action while avoiding the adverse cardiac effects mediated by TRα activation.[1][2] Preclinical evidence strongly supports the potential of KB-141 as a treatment for obesity, hypercholesterolemia, and diabetes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of KB-141, demonstrating its selectivity and efficacy.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | hTRα1 | hTRβ1 | TRβ/α Selectivity (normalized to T3) | Reference |

| Binding Affinity (IC50, nM) | 23.9 | 3.3 | 14-fold (binding) | [4] |

| Functional Potency (EC50, nM) | 11.2 | 3.5 | 8.3 |

Table 2: Efficacy in Obese Zucker (fa/fa) Rats (21-day oral administration)

| Dose (mg/kg/day) | Body Weight Reduction | Adiposity Reduction | Tachycardia | Reference |

| 0.167 | 6% | 5-6% | Not observed | |

| 0.0547 | 8% | Not specified | Not observed |

Table 3: Efficacy in ob/ob Mice (7-day or 2-week administration)

| Dose (mg/kg/day) | Serum Cholesterol Reduction | Serum Triglyceride Reduction | Serum/Hepatic Free Fatty Acid Reduction | Glucose Tolerance/Insulin Sensitivity | Tachycardia | Reference |

| 0.5 (7 days) | 35% | 35% | 18-20% | Not specified | Not observed | |

| 0.0547 - 0.328 (2 weeks) | Not specified | Not specified | Not specified | Dose-dependent improvement | Not observed |

Table 4: Efficacy in Cholesterol-Fed Rats

| Parameter | Selectivity vs. Tachycardia | Reference |

| Metabolic Rate (MVO2) Increase | 10-fold | |

| Cholesterol Lowering | 27-fold |

Table 5: Efficacy in Cynomolgus Monkeys (1-week treatment)

| Effect | Tachycardia | Reference |

| Significant Cholesterol Reduction | No effect on heart rate | |

| Significant Lp(a) Reduction | No effect on heart rate | |

| Significant Body Weight Reduction | No effect on heart rate |

Table 6: Tissue Distribution in Rats

| Tissue | Tissue/Plasma Ratio | Reference |

| Heart | 0.7 | |

| Liver | 5.6 | |

| Adipose Tissue | 0.3 | |

| Skeletal Muscle | 0.4 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of KB-141.

In Vitro Binding and Functional Assays

-

Receptor Binding Assays: Competitive binding assays were performed using purified human TRα1 and TRβ1 ligand-binding domains. The assays measured the displacement of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) by increasing concentrations of KB-141. The concentration of KB-141 that inhibits 50% of the specific binding (IC50) was determined.

-

Cell-Based Functional Assays: Transcriptional activation assays were conducted in cells co-transfected with expression vectors for either hTRα1 or hTRβ1, along with a reporter gene construct containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase). Cells were treated with varying concentrations of KB-141, and the resulting reporter gene activity was measured. The effective concentration that produces 50% of the maximal response (EC50) was calculated.

Animal Models and In Vivo Efficacy Studies

-

Animal Models:

-

Obese Zucker (fa/fa) Rats: A genetic model of obesity and insulin resistance.

-

ob/ob Mice: A genetic model of obesity and type 2 diabetes due to a mutation in the leptin gene.

-

Cholesterol-Fed Rats: A diet-induced model of hypercholesterolemia.

-

Cynomolgus Monkeys: A non-human primate model used to assess efficacy and cardiovascular safety.

-

-

Drug Administration: KB-141 was administered orally (p.o.) to rats and mice. The route of administration in monkeys was not specified in the reviewed abstracts.

-

Efficacy Endpoints:

-

Body Weight and Adiposity: Measured using standard scales and Dual-Energy X-ray Absorptiometry (DEXA).

-

Lipid Profile: Serum levels of total cholesterol, triglycerides, and free fatty acids were determined using standard enzymatic assays.

-

Glucose Metabolism: Glucose tolerance and insulin sensitivity were assessed through standard tests like the oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).

-

Metabolic Rate: Measured as oxygen consumption (MVO2).

-

Cardiovascular Safety: Heart rate was monitored to assess for tachycardia.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of KB-141 is centered on its selective activation of the TRβ signaling pathway. The following diagrams illustrate the proposed signaling cascade and a typical experimental workflow for evaluating TRβ agonists.

Caption: Proposed signaling pathway of KB-141 via selective TRβ activation in hepatocytes.

Caption: A typical preclinical evaluation workflow for a selective TRβ agonist like KB-141.

Conclusion

The preclinical data for KB-141 strongly support its profile as a potent and selective TRβ agonist with a promising therapeutic window for the treatment of metabolic diseases. Its ability to induce weight loss, lower atherogenic lipids, and improve glucose homeostasis without inducing tachycardia in multiple animal models, including non-human primates, highlights its potential for a favorable clinical profile. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of KB-141 and other selective TRβ agonists. Further investigation into its long-term safety and efficacy is warranted to pave the way for potential clinical applications.

References

- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the thyroid hormone receptor beta-subtype agonist KB-141: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-obesity, anti-diabetic, and lipid lowering effects of the thyroid receptor beta subtype selective agonist KB-141 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Thyroid Hormone Receptor Selectivity

An In-Depth Technical Guide to the TRβ Selectivity of KB-141

This guide provides a detailed examination of the thyroid hormone receptor beta (TRβ) selectivity of the synthetic thyromimetic compound KB-141. It is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of selective nuclear receptor agonists. The document outlines the quantitative measures of selectivity, the experimental protocols used for its determination, and the underlying signaling pathways that differentiate TRβ-mediated therapeutic effects from TRα-mediated side effects.

Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are mediated by two main thyroid hormone receptor (TR) isoforms, TRα and TRβ, which are encoded by separate genes and exhibit differential tissue distribution.[1][2] TRα is predominantly expressed in the heart and skeletal muscle, where it regulates cardiac function and muscle metabolism.[2] In contrast, TRβ is the major isoform in the liver and is primarily responsible for regulating cholesterol and triglyceride metabolism.[2][3]

The therapeutic use of natural thyroid hormones is limited by their non-selective activation of both TR isoforms, leading to a narrow therapeutic window. While TRβ activation leads to beneficial effects like reduced cholesterol and body weight, concurrent TRα activation can cause dangerous side effects such as tachycardia (increased heart rate). This has driven the development of TRβ-selective agonists, or thyromimetics, like KB-141, which aim to harness the metabolic benefits of TR activation while minimizing cardiovascular risks.

Quantitative Selectivity Profile of KB-141

KB-141 is a potent agonist that demonstrates a significant preference for binding to and activating TRβ over TRα. This selectivity is the foundation of its improved therapeutic profile compared to non-selective thyroid hormones like T3. The degree of selectivity is quantified through in vitro binding and functional assays, which measure the compound's affinity and potency for each receptor isoform.

Several studies have quantified the selectivity of KB-141, with results consistently showing a higher affinity for TRβ. The selectivity ratio is typically calculated by dividing the affinity or potency value for TRα by the corresponding value for TRβ (e.g., Ki TRα / Ki TRβ).